REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7](=O)[CH3:8].[OH-].[K+].Cl>>[CH3:8][C:7]1[C:10]2[CH:11]=[CH:12][C:2]([OH:1])=[CH:3][C:4]=2[O:5][CH:6]=1 |f:1.2|
|
Name
|
(3-hydroxyphenoxy)acetone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(OCC(C)=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
EXTRACTION
|
Details
|
a pH of approximately 5, and extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica column chromatography (elution solvent: 8/2 cyclohexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=COC2=C1C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |